Danicopan

Description

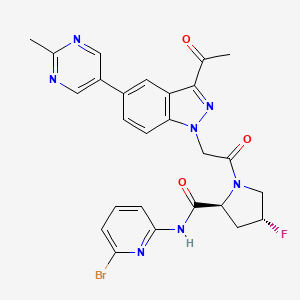

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBARDGJJAGJAJ-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrFN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903768-17-1 | |

| Record name | Danicopan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danicopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DANICOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danicopan's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danicopan (Voydeya™) is a first-in-class, orally administered small molecule inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[1][2][3] By reversibly binding to and inhibiting factor D, danicopan effectively blocks the initiation and amplification of the AP cascade.[4][5][6] This targeted mechanism prevents the formation of the AP C3 convertase (C3bBb), thereby reducing the downstream generation of C3 fragments and the subsequent membrane attack complex (MAC).[7][8] This dual action addresses both C3-mediated extravascular hemolysis (EVH) and, by reducing amplification, contributes to the control of MAC-mediated intravascular hemolysis (IVH).[1][3] Danicopan is approved as an add-on therapy to C5 inhibitors (eculizumab or ravulizumab) for the treatment of clinically significant EVH in adult patients with Paroxysmal Nocturnal Hemoglobinuria (PNH).[9][10]

Core Mechanism: Inhibition of Factor D

The complement system is a cornerstone of innate immunity, with three primary activation pathways: the classical, lectin, and alternative pathways, all converging at the cleavage of C3.[3] The alternative pathway functions as a crucial amplification loop for all three pathways.[5]

The central event in the alternative pathway is the formation of the C3 convertase, C3bBb. This process is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor B binds to C3(H₂O) or surface-bound C3b, forming a complex that is then cleaved by Factor D into Ba and Bb fragments. The larger Bb fragment remains bound, forming the active C3 convertase (C3bBb), which then proceeds to cleave more C3, leading to exponential amplification.[5][11]

Danicopan's primary mechanism of action is the direct, potent, and selective inhibition of Factor D.[4] By binding to Factor D, danicopan prevents the cleavage of Factor B, thereby halting the formation of the AP C3 convertase.[8] This blockade at a rate-limiting step of the AP cascade effectively dampens the amplification loop that is critical for the progression of complement-mediated diseases.[5]

Signaling Pathway of Danicopan's Action

References

- 1. What is the therapeutic class of Danicopan? [synapse.patsnap.com]

- 2. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. drugs.com [drugs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medcentral.com [medcentral.com]

- 9. tandfonline.com [tandfonline.com]

- 10. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]

- 11. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]

Danicopan: A Technical Guide to a First-in-Class Oral Factor D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danicopan (ALXN2040) is a first-in-class, orally bioavailable, small molecule inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system. By selectively targeting Factor D, danicopan effectively blocks the amplification loop of the complement cascade, a key driver of both intravascular and extravascular hemolysis in complement-mediated diseases. This technical guide provides a comprehensive overview of danicopan, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy and safety data from key clinical trials, and detailed protocols for essential in vitro assays.

Introduction to Danicopan and the Complement System

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. It can be activated through three distinct pathways: the classical, lectin, and alternative pathways, all of which converge on the cleavage of the central protein, C3. The alternative pathway (AP) functions as a powerful amplification loop for all three pathways and is subject to spontaneous, low-level activation, requiring tight regulation to prevent damage to host cells.

Factor D is the rate-limiting enzyme of the AP.[1][2] It cleaves Factor B when the latter is bound to C3b, forming the AP C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a and C3b, leading to a rapid amplification of the complement response. Dysregulation of the AP is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH).

Danicopan is a potent and selective inhibitor of Factor D, designed to control the excessive AP activation that drives the clinical manifestations of PNH, particularly extravascular hemolysis (EVH).[3][4][5][6][7]

Mechanism of Action

Danicopan reversibly binds to and inhibits the enzymatic activity of Factor D.[4] This inhibition prevents the cleavage of Factor B, thereby blocking the formation of the AP C3 convertase (C3bBb).[4] By halting this pivotal step, danicopan effectively suppresses the amplification of the complement cascade, leading to a reduction in the generation of downstream effectors, including the opsonin C3b and the membrane attack complex (MAC).[4] In the context of PNH, this dual action is crucial for controlling both C3-mediated extravascular hemolysis and MAC-mediated intravascular hemolysis.[4]

Pharmacokinetics and Pharmacodynamics

Danicopan is orally administered and exhibits dose-proportional increases in exposure at steady state.[1]

Table 1: Pharmacokinetic Properties of Danicopan

| Parameter | Value | Reference |

| Median Tmax | 3.7 hours | [6] |

| Protein Binding | 91.5% - 94.3% | [6] |

| Metabolism | Extensively metabolized via oxidation, reduction, and hydrolysis | [6] |

| Elimination | ~69% in feces, ~25% in urine | [6] |

| Mean Half-life | 7.9 hours | [6] |

| Effect of Food | High-fat meal increases AUC by ~25% and Cmax by ~93% | [6] |

Pharmacodynamic studies have demonstrated that danicopan administration leads to a significant and dose-dependent inhibition of AP activity.[6] In clinical trials, co-administration of danicopan at doses of 150-200 mg three times daily resulted in over 90% inhibition of AP activity.[6] This was accompanied by a decrease in plasma levels of complement component Bb by approximately 50% and a reduction in the fraction of circulating PNH red blood cells with C3 fragment deposition by over 50%.[6]

Clinical Efficacy

The clinical development of danicopan has primarily focused on its use as an add-on therapy for PNH patients with clinically significant extravascular hemolysis despite treatment with C5 inhibitors.

Phase III ALPHA Trial (NCT04469465)

This pivotal, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of danicopan as an add-on to ravulizumab or eculizumab in PNH patients with clinically significant EVH.[3][8][9]

Table 2: Key Efficacy Outcomes of the ALPHA Phase III Trial at 12 Weeks

| Efficacy Endpoint | Danicopan + C5i (n=42) | Placebo + C5i (n=21) | p-value | Reference |

| Change in Hemoglobin from Baseline (g/dL), LSM (95% CI) | 2.94 (2.52 to 3.36) | 0.50 (-0.13 to 1.12) | <0.0001 | [3] |

| Patients with ≥2 g/dL Hemoglobin Increase without Transfusion (%) | 59.5 | 0 | <0.0001 | [4] |

| Transfusion Avoidance (%) | 83.3 | 42.9 | - | [9] |

| Change in FACIT-Fatigue Score from Baseline, LSM (95% CI) | 7.97 (5.71 to 10.23) | 1.85 (-1.58 to 5.28) | 0.0021 | [10] |

| LSM: Least Squares Mean; CI: Confidence Interval; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy-Fatigue |

Long-term data from the ALPHA trial demonstrated sustained improvements in hemoglobin levels and other clinical outcomes at 24 and 48 weeks.[8]

Phase II Clinical Trials

-

Add-on to Eculizumab (NCT03472885): In a Phase II study of PNH patients with an inadequate response to eculizumab, the addition of danicopan (100-200 mg TID) resulted in a mean hemoglobin increase of 2.4 g/dL at 24 weeks and a significant reduction in transfusion requirements.[5][10][11][12][13][14]

-

Monotherapy (NCT03053102): A Phase II study in untreated PNH patients demonstrated that danicopan monotherapy (100-200 mg TID) led to a mean hemoglobin increase of 1.7 g/dL and a significant reduction in LDH levels at day 84.[15]

Safety Profile

Danicopan has been generally well-tolerated in clinical trials.[3][5][8]

Table 3: Common and Serious Adverse Events from the ALPHA Phase III Trial

| Adverse Event | Danicopan + C5i (n=49) | Placebo + C5i (n=24) | Reference |

| Most Common TEAEs (≥10%) | [8] | ||

| COVID-19 | 21.3% | - | [8] |

| Diarrhea | 15% | - | [8] |

| Headache | 15% | - | [8] |

| Pyrexia | 13.8% | - | [8] |

| Nausea | 12.5% | - | [8] |

| Grade 3 Adverse Events | [3] | ||

| Increased Alanine Aminotransferase | 4% | 0% | [3] |

| Neutropenia | 4% | 0% | [3] |

| Serious Adverse Events | [3] | ||

| Cholecystitis | 2% | 0% | [3] |

| COVID-19 | 2% | 0% | [3] |

| TEAEs: Treatment-Emergent Adverse Events |

No deaths or meningococcal infections were reported in the danicopan arm of the ALPHA trial.[3]

Experimental Protocols

Alternative Pathway Hemolytic Assay (APH50)

This assay measures the functional activity of the alternative complement pathway by quantifying the lysis of rabbit erythrocytes.

Materials:

-

Rabbit erythrocytes

-

Gelatin veronal buffer with Mg2+ and EGTA (GVB-Mg-EGTA)

-

Patient serum or plasma

-

96-well round-bottom microplate

-

Spectrophotometer

Procedure:

-

Preparation of Rabbit Erythrocytes: Wash rabbit erythrocytes with GVB-Mg-EGTA until the supernatant is clear. Resuspend the erythrocytes to a final concentration of 2 x 10^8 cells/mL in GVB-Mg-EGTA.

-

Serum Dilution: Prepare serial dilutions of the test serum or plasma in GVB-Mg-EGTA in a 96-well microplate.

-

Incubation: Add the rabbit erythrocyte suspension to each well containing the diluted serum/plasma. Incubate the plate at 37°C for 30 minutes.[16][17]

-

Stopping the Reaction: Add cold GVB-EDTA to each well to stop the complement activation.

-

Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

-

Absorbance Measurement: Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance at 415 nm to quantify the amount of hemoglobin released.[16][17]

-

Calculation: Calculate the percentage of hemolysis for each dilution relative to a 100% lysis control (erythrocytes in water). The AP50 value is the reciprocal of the serum dilution that causes 50% hemolysis.[18]

C3d Deposition Assay on PNH Erythrocytes by Flow Cytometry

This assay quantifies the deposition of C3d fragments on the surface of PNH red blood cells (erythrocytes).

Materials:

-

Whole blood from PNH patient

-

Phosphate-buffered saline (PBS)

-

APC-conjugated anti-CD59 monoclonal antibody (e.g., clone MEM-43)[19]

-

PE-conjugated anti-C3d monoclonal antibody (e.g., clone A250)[19]

-

Flow cytometer

Procedure:

-

Sample Preparation: Collect whole blood in an appropriate anticoagulant tube. Wash the red blood cells with PBS to remove plasma components.

-

Staining: Resuspend the washed erythrocytes in PBS. Add the APC-conjugated anti-CD59 and PE-conjugated anti-C3d antibodies at pre-titrated optimal concentrations.

-

Incubation: Incubate the cell suspension in the dark at room temperature for 30 minutes.

-

Washing: Wash the stained cells with PBS to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.

-

Data Analysis:

Conclusion

Danicopan represents a significant advancement in the treatment of PNH, particularly for patients with persistent extravascular hemolysis on C5 inhibitor therapy. Its oral administration and targeted mechanism of action offer a promising therapeutic option to improve hematologic outcomes and quality of life. The data summarized in this technical guide provide a comprehensive resource for researchers and clinicians interested in the science and clinical application of this novel Factor D inhibitor.

References

- 1. Clinical Review - Danicopan (Voydeya) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Study of Danicopan as Add-on Treatment to Ravulizumab or Eculizumab in Pediatric Participants With PNH Who Have Clinically Significant Extravascular Hemolysis | Clinical Research Trial Listing [centerwatch.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]

- 8. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. haemoscan.com [haemoscan.com]

- 17. haemoscan.com [haemoscan.com]

- 18. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iris.cnr.it [iris.cnr.it]

A Technical Guide to First-in-Class Oral Proximal Complement Alternative Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the first-in-class oral proximal complement alternative pathway inhibitors, focusing on the core science, clinical data, and experimental methodologies. The information presented is intended for professionals in the fields of immunology, pharmacology, and drug development.

Introduction to the Complement Alternative Pathway and its Inhibition

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The alternative pathway (AP) of the complement system is a powerful amplification loop for complement activation and is implicated in the pathophysiology of numerous diseases when dysregulated. Proximal inhibition of the AP, by targeting key components like Factor B and Factor D, represents a promising therapeutic strategy for a range of complement-mediated disorders. This guide will focus on three first-in-class oral inhibitors: iptacopan, danicopan, and vemircopan.

Mechanism of Action of Proximal AP Inhibitors

Oral proximal AP inhibitors function by targeting the initial steps of the AP cascade, thereby preventing the amplification of the complement response.

Iptacopan: A Factor B Inhibitor

Iptacopan (LNP023, Fabhalta®) is a first-in-class, oral, small-molecule, reversible inhibitor of Factor B.[1][2] Factor B is a serine protease that, upon binding to C3b, is cleaved by Factor D to form the C3 convertase (C3bBb).[1] By binding to Factor B, iptacopan prevents the formation of the C3 convertase, a central enzyme in the AP amplification loop.[1][3] This upstream inhibition effectively controls both intravascular hemolysis (IVH) mediated by the membrane attack complex (MAC) and extravascular hemolysis (EVH) driven by C3b opsonization.[2][4][5] A key advantage of targeting Factor B is the preservation of the classical and lectin pathways, which remain available for immune defense against infections.[2]

Mechanism of Action of Iptacopan.

Danicopan and Vemircopan: Factor D Inhibitors

Danicopan (ALXN2040) and vemircopan (ALXN2050) are oral, small-molecule inhibitors of Factor D.[6][7][8] Factor D is a serine protease that is the rate-limiting enzyme for AP activation.[9] It circulates in its active form and its sole known substrate is Factor B bound to C3b. By binding to and inhibiting Factor D, these drugs prevent the cleavage of Factor B, thereby blocking the formation of the C3 convertase and halting the amplification of the AP.[6][10][11][12] This mechanism of action also controls both IVH and EVH.

Mechanism of Action of Danicopan and Vemircopan.

Clinical Data Summary

The following tables summarize the key quantitative data from pivotal clinical trials of iptacopan and danicopan.

Iptacopan Clinical Trial Data

Table 1: Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH)

| Trial Name | Patient Population | Primary Endpoint | Result |

| APPLY-PNH | Adults with residual anemia despite anti-C5 therapy | Proportion of patients with ≥2 g/dL increase in hemoglobin from baseline without red blood cell (RBC) transfusions at 24 weeks. | Iptacopan was superior to anti-C5 therapy. |

| Sustained increase in hemoglobin of ≥2 g/dL without transfusions | 82.3% of patients on iptacopan achieved this endpoint.[2] | ||

| Hemoglobin level ≥12 g/dL without transfusions | 67.7% of patients on iptacopan achieved this endpoint. | ||

| APPOINT-PNH | Complement-inhibitor-naïve adults | Proportion of patients with ≥2 g/dL increase in hemoglobin from baseline without RBC transfusions at 24 weeks. | 92.2% of patients met the primary endpoint.[2] |

| Hemoglobin levels ≥12 g/dL without RBC transfusions | 62.8% of patients achieved this endpoint.[2][4] | ||

| Transfusion independence at 24 weeks | 97.6% of patients achieved this.[2] |

Table 2: Iptacopan in IgA Nephropathy (IgAN)

| Trial Name | Patient Population | Primary Endpoint | Result |

| APPLAUSE-IgAN | Adults with primary IgAN | Change in 24-hour urine protein to creatinine ratio (UPCR) from baseline at 9 months. | Iptacopan demonstrated a statistically significant 38.3% reduction in proteinuria compared to placebo.[5][6] |

Danicopan Clinical Trial Data

Table 3: Danicopan in Paroxysmal Nocturnal Hemoglobinuria (PNH) with Clinically Significant Extravascular Hemolysis (csEVH)

| Trial Name | Patient Population | Primary Endpoint | Result |

| ALPHA | Adults with PNH and csEVH on a C5 inhibitor (eculizumab or ravulizumab) | Change in hemoglobin from baseline at 12 weeks. | Danicopan as an add-on therapy met the primary endpoint. |

| Mean change in hemoglobin at 12 weeks | +2.94 g/dL in the danicopan group vs. +0.50 g/dL in the placebo group.[1] | ||

| Transfusion avoidance through 12 weeks | 83% in the danicopan group vs. 38% in the placebo group.[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the research of these inhibitors are outlined below.

Alternative Pathway (AP) Hemolytic Assay

This assay is used to assess the functional activity of the alternative complement pathway and the inhibitory effect of compounds like iptacopan, danicopan, and vemircopan.

Objective: To quantify the ability of a test compound to inhibit AP-mediated hemolysis of rabbit erythrocytes.

Materials:

-

Rabbit erythrocytes (Er)

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)

-

Normal Human Serum (NHS) as a source of complement

-

Test inhibitor (e.g., iptacopan) at various concentrations

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation: Wash rabbit erythrocytes in GVB/Mg-EGTA until the supernatant is clear. Resuspend to a final concentration of 2 x 10^8 cells/mL.

-

Assay Setup: In a 96-well plate, add serial dilutions of the test inhibitor.

-

Complement Activation: Add NHS (typically at a final concentration of 10-20%) to each well containing the inhibitor.

-

Incubation: Add the prepared rabbit erythrocyte suspension to each well. Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and hemolysis.

-

Lysis Quantification: Centrifuge the plate to pellet intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412-415 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (NHS without inhibitor) and a negative control (buffer only). Determine the IC50 value of the inhibitor.

AP Hemolytic Assay Workflow.

Factor D and Factor B Enzymatic Assays

These assays are employed to determine the direct inhibitory activity of compounds on their specific enzyme targets.

Objective: To measure the inhibition of Factor D or Factor B enzymatic activity by a test compound.

Materials:

-

Recombinant human Factor D or Factor B

-

Fluorogenic or chromogenic substrate specific for the enzyme

-

Assay buffer

-

Test inhibitor at various concentrations

-

96-well microtiter plates

-

Fluorometer or spectrophotometer

Procedure:

-

Assay Setup: In a 96-well plate, add the test inhibitor at a range of concentrations.

-

Enzyme Addition: Add a fixed concentration of recombinant Factor D or Factor B to each well.

-

Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate.

-

Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance over time at a specific wavelength.

-

Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

The development of first-in-class oral proximal complement alternative pathway inhibitors marks a significant advancement in the treatment of complement-mediated diseases. Iptacopan, a Factor B inhibitor, and danicopan, a Factor D inhibitor, have demonstrated substantial clinical benefit in PNH and other indications, offering patients a more convenient and effective therapeutic option. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. As our understanding of the role of the alternative pathway in various diseases continues to grow, the therapeutic potential of these targeted inhibitors is likely to expand. Vemircopan, another Factor D inhibitor, showed promise but its development for PNH was halted due to instances of hemolysis, highlighting the complexities of targeting this pathway.[13] Continued research and clinical investigation are crucial to fully realize the potential of this class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. onclive.com [onclive.com]

- 3. ccjm.org [ccjm.org]

- 4. novartis.com [novartis.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. novartis.com [novartis.com]

- 7. medpagetoday.com [medpagetoday.com]

- 8. APPLAUSE-IgAN: Iptacopan improves proteinuria in IgA nephropathy - Medical Conferences [conferences.medicom-publishers.com]

- 9. novartis.com [novartis.com]

- 10. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patient-reported improvements in paroxysmal nocturnal hemoglobinuria treated with iptacopan from 2 phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of the Alternative Complement Pathway by Danicopan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and immune surveillance. However, its dysregulation can lead to a cascade of inflammatory and cell-damaging events, contributing to the pathophysiology of numerous diseases. The alternative pathway (AP) of the complement system is a key amplification loop for all complement-activating pathways. Danicopan (ALXN2040) is a first-in-class, orally administered small molecule inhibitor of Factor D, a serine protease that is the rate-limiting enzyme in the activation of the AP. This technical guide provides an in-depth overview of the mechanism of action of danicopan, supported by preclinical and clinical data, and details the experimental protocols used to characterize its activity.

Introduction to the Alternative Complement Pathway and the Role of Factor D

The alternative complement pathway (AP) is one of three pathways of complement activation, alongside the classical and lectin pathways.[1] A unique feature of the AP is its continuous, low-level activation, known as "tick-over," which allows for rapid surveillance against invading pathogens.[2] This process is tightly regulated on host cells to prevent self-damage.

Factor D is a serine protease that is essential for the activation and amplification of the AP.[3][4][5] It circulates in the plasma in an active form and its primary function is to cleave Factor B when it is bound to C3b (or its hydrolyzed form, C3(H2O)), forming the C3 convertase (C3bBb).[4][5][6] This C3 convertase then cleaves more C3 into C3a (an anaphylatoxin) and C3b, leading to a powerful amplification loop that is central to the effector functions of the complement system, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).[6][7] Given its pivotal and rate-limiting role, Factor D is a strategic therapeutic target for diseases driven by excessive AP activation.[6][8]

Mechanism of Action of Danicopan

Danicopan is a potent and selective inhibitor of Factor D.[9] It reversibly binds to Factor D, blocking its ability to cleave Factor B.[1][8] This inhibition prevents the formation of the AP C3 convertase (C3bBb), thereby halting the amplification loop of the complement cascade.[1][8] By acting at this proximal point in the pathway, danicopan effectively downregulates the generation of all downstream effectors, including C3b opsonization and the formation of the MAC, which is responsible for intravascular hemolysis in diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH).[1][8] This mechanism addresses both intravascular and extravascular hemolysis in PNH.[10]

Figure 1. Mechanism of Action of Danicopan in the Alternative Complement Pathway.

Quantitative Data on Danicopan Activity

The potency and efficacy of danicopan have been characterized through a series of in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Danicopan

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 0.54 nM | Dissociation constant for human Factor D, indicating high binding affinity. | [9] |

| IC50 (Bb Production) | 0.015 µM | Concentration required to inhibit 50% of Bb fragment production from Factor B cleavage by Factor D. | [1] |

| IC50 (Hemolysis) | 4 nM - 27 nM | Concentration range required to inhibit 50% of alternative pathway-mediated hemolysis of PNH red blood cells. | [1] |

Table 2: Clinical Pharmacodynamic and Efficacy Data (PNH Studies)

| Parameter | Dosage | Observation | Reference |

| Alternative Pathway (AP) Activity | 100-200 mg TID | >90% inhibition of AP activity in patients with PNH on ravulizumab or eculizumab. | [1] |

| Plasma Bb Fragment Levels | 100-200 mg TID | Significant reduction from baseline in PNH patients. | |

| C3 Fragment Deposition | 100-200 mg TID | >50% decrease in the fraction of circulating PNH red blood cells with C3 fragment deposition. | [1] |

| Lactate Dehydrogenase (LDH) | 100-200 mg TID | Significant reduction from baseline in untreated PNH patients, indicating inhibition of intravascular hemolysis. | [11] |

| Hemoglobin | 100-200 mg TID | Clinically meaningful increases in hemoglobin levels in both untreated PNH patients and as an add-on to C5 inhibitors. | [11][12] |

Experimental Protocols

The characterization of danicopan's activity relies on a suite of specialized assays. The methodologies for key experiments are detailed below.

Factor D Binding Affinity

-

Method: Surface Plasmon Resonance (SPR) is typically used to measure the binding kinetics and affinity of small molecules to their protein targets.

-

Protocol Outline:

-

Recombinant human Factor D is immobilized on a sensor chip.

-

A series of concentrations of danicopan in a suitable buffer are flowed over the chip surface.

-

The association and dissociation of danicopan are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

In Vitro Hemolysis Assay

-

Method: This assay measures the ability of a compound to inhibit complement-mediated lysis of red blood cells (RBCs). For PNH, erythrocytes from patients are particularly relevant.

-

Protocol Outline:

-

PNH patient erythrocytes or rabbit erythrocytes (a standard model) are washed and resuspended to a standardized concentration.

-

The RBCs are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of danicopan or a vehicle control.

-

The mixture is incubated at 37°C to allow for complement activation and hemolysis.

-

The reaction is stopped by adding ice-cold saline or a chelating agent like EDTA.

-

The samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 412 nm).

-

The percentage of hemolysis is calculated relative to a positive control (100% lysis with water) and a negative control (buffer only).

-

IC50 values are determined by plotting the percentage of hemolysis against the concentration of danicopan.

-

Figure 2. Experimental Workflow for the In Vitro Hemolysis Assay.

Alternative Pathway (AP) Functional Assay (Wieslab®)

-

Method: A commercial enzyme-linked immunosorbent assay (ELISA) designed to measure the functional activity of the alternative complement pathway.[4][5][9]

-

Protocol Outline:

-

Microtiter wells are coated with specific activators of the alternative pathway.

-

Patient serum samples are diluted in a buffer that contains a specific blocker for the classical pathway, ensuring only the AP is activated.[9]

-

During incubation, complement is activated by the coating, leading to the formation of the C5b-9 membrane attack complex (MAC).

-

The wells are washed, and the deposited C5b-9 is detected using a specific alkaline phosphatase-labeled antibody against the neoantigen expressed during MAC formation.[9]

-

After another washing step, a substrate solution is added, and the color development is measured by absorbance.

-

The amount of complement activation is proportional to the color intensity and is compared to that of a normal human serum control.[6]

-

C3 Fragment Deposition Assay

-

Method: Flow cytometry is used to quantify the deposition of C3 fragments (such as C3d) on the surface of erythrocytes.[4]

-

Protocol Outline:

-

Whole blood samples are collected from patients.

-

The samples are stained with a fluorescently-labeled antibody specific for a C3 fragment, such as a FITC-conjugated anti-human C3d antibody.[4]

-

Erythrocytes are identified based on their forward and side scatter properties in the flow cytometer.

-

The fluorescence intensity on the surface of the red blood cells is measured.

-

The percentage of C3-positive erythrocytes and the mean fluorescence intensity are quantified to determine the extent of C3 fragment deposition.

-

Bb Fragment Quantification

-

Method: A commercial ELISA kit is used to measure the concentration of Bb fragment in plasma, a specific marker of Factor B cleavage and AP activation.[5]

-

Protocol Outline:

-

Plasma samples are collected from patients.

-

The samples are added to microtiter wells pre-coated with an antibody specific for the Bb fragment.

-

After incubation and washing, a second, enzyme-linked antibody that also binds to the Bb fragment is added.

-

Following another incubation and wash step, a substrate is added, and the resulting color change is measured spectrophotometrically.

-

The concentration of Bb in the samples is determined by comparison to a standard curve generated with known concentrations of Bb fragment.

-

Conclusion

Danicopan is a highly potent and selective oral inhibitor of Factor D, which effectively controls the activation and amplification of the alternative complement pathway. Its mechanism of action, characterized by the prevention of C3 convertase formation, has been demonstrated to translate into clinically meaningful benefits for patients with PNH by addressing both intravascular and extravascular hemolysis. The data summarized in this guide, derived from a range of established in vitro and clinical assays, provide a robust foundation for understanding the therapeutic potential of danicopan in PNH and other complement-mediated diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haematologica.org [haematologica.org]

- 6. ashpublications.org [ashpublications.org]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. [Pharmacological characteristics and clinical study results of danicopan (Voydeya® tablets)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ibl-america.com [ibl-america.com]

- 10. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]

- 11. Phase 2 study of danicopan in patients with paroxysmal nocturnal hemoglobinuria with an inadequate response to eculizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Danicopan's Effect on the Amplification Loop of the Complement System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danicopan (ALXN2040) is a first-in-class, orally administered small molecule inhibitor of complement Factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[1] By selectively targeting Factor D, danicopan effectively blocks the amplification loop of the complement cascade, a key driver of complement-mediated diseases. This guide provides an in-depth technical overview of danicopan's mechanism of action, its impact on the complement system's amplification loop, and a summary of key preclinical and clinical data. Detailed methodologies for the principal assays used to characterize danicopan's effects are also presented, along with visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Complement System and the Alternative Pathway Amplification Loop

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of the central component, C3, leading to a terminal cascade that results in the formation of the membrane attack complex (MAC) and subsequent cell lysis.

The alternative pathway is unique in that it is continuously active at a low level through a process known as "C3 tick-over" and serves as a powerful amplification loop for all three complement pathways.[2] This amplification is driven by a positive feedback mechanism where newly generated C3b molecules can form additional C3 convertases (C3bBb), leading to an exponential increase in complement activation on target surfaces.[2] Factor D is the rate-limiting enzyme in the formation of the AP C3 convertase, making it a strategic target for therapeutic intervention in diseases characterized by excessive complement activation.[3][4]

Mechanism of Action of Danicopan

Danicopan is a potent and selective inhibitor of Factor D.[5] It binds to Factor D with high affinity, preventing it from cleaving Factor B that is bound to C3b or its hydrolyzed form, C3(H2O).[5] This inhibition occurs at a pivotal step in the alternative pathway, effectively blocking the formation of the C3 convertase (C3bBb).[3] By preventing the formation of this enzyme, danicopan halts the cleavage of C3 into C3a and C3b, thereby shutting down the amplification loop of the complement system.[2] This upstream inhibition prevents the opsonization of cells with C3 fragments and the subsequent formation of the lytic MAC.[2]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of danicopan.

Table 1: Preclinical Data for Danicopan

| Parameter | Value | Species/System | Reference |

| Binding Affinity (KD) to Factor D | 0.54 nM | Human | [5] |

| IC50 for Factor D Proteolytic Activity | 0.015 µM | In vitro (purified proteins) | [1] |

| IC50 for Hemolysis Inhibition | 4 nM - 27 nM | In vitro (PNH erythrocytes) | [1] |

Table 2: Pharmacodynamic Effects of Danicopan in PNH Patients (Phase 2 Monotherapy Study)

| Biomarker | Baseline (Mean ± SD) | Day 28 (Mean ± SD) | Day 84 (Mean ± SD) | Reference |

| LDH (x ULN) | 5.7 ± 2.17 | 1.8 ± 0.8 | 2.2 ± 1.1 | [6] |

| Hemoglobin (g/dL) | 9.8 ± 1.5 | 10.9 ± 1.6 | 11.5 ± 1.5 | [6] |

| Plasma Bb (µg/mL) | Elevated | Decreased to normal range | Maintained in normal range | [7] |

| C3 Fragment Deposition on Erythrocytes | Not observed | <0.1% | <0.1% | [7] |

Table 3: Key Efficacy Outcomes from the ALPHA Phase 3 Trial (Danicopan as Add-on to C5 Inhibitor Therapy at Week 12)

| Endpoint | Danicopan + C5i (n=42) | Placebo + C5i (n=21) | p-value | Reference |

| Change in Hemoglobin from Baseline (g/dL), LS Mean | 2.94 | 0.50 | <0.0001 | [8] |

| Patients with ≥2 g/dL Hemoglobin Increase without Transfusion (%) | 59.5 | 0 | <0.0001 | [9] |

| Transfusion Avoidance (%) | 83.7 | 42.9 | 0.0002 | [10] |

| Change in FACIT-Fatigue Score from Baseline, LS Mean | 7.97 | 1.85 | 0.0021 | [11] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the effect of danicopan on the complement system.

Factor D Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of danicopan on the proteolytic activity of Factor D.

Methodology:

-

Purified human Factor D, Factor B, and C3b are used.

-

Factor B and C3b are incubated to form the C3bB complex, the substrate for Factor D.

-

Danicopan is serially diluted and pre-incubated with Factor D.

-

The C3bB substrate is added to the danicopan-Factor D mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The cleavage of Factor B into Ba and Bb fragments is quantified. This can be achieved using methods such as SDS-PAGE with densitometry or an ELISA specific for the Bb fragment.[1][4]

-

The percentage of Factor B cleavage inhibition is calculated for each danicopan concentration relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[12]

Alternative Pathway (AP) Hemolysis Assay

Objective: To assess the functional activity of the alternative complement pathway in serum and the inhibitory effect of danicopan. The Wieslab® Complement System Alternative Pathway assay is a commonly used method.[13][14]

Methodology:

-

Microtiter plate wells are coated with lipopolysaccharide (LPS), an activator of the alternative pathway.

-

Patient serum samples are diluted in a buffer containing a specific blocker of the classical pathway to ensure only AP activation is measured.

-

The diluted serum is added to the coated wells and incubated, allowing for complement activation and the formation of the C5b-9 membrane attack complex (MAC).

-

After incubation, the wells are washed to remove unbound components.

-

A specific alkaline phosphatase-conjugated antibody that recognizes a neoantigen on the C5b-9 complex is added to the wells and incubated.

-

Following another wash step, a substrate for alkaline phosphatase is added.

-

The resulting color change is measured spectrophotometrically at 405 nm. The absorbance is proportional to the amount of C5b-9 formed and thus reflects the functional activity of the alternative pathway.[15]

Measurement of Complement Fragment Bb

Objective: To quantify the levels of complement fragment Bb, a marker of Factor B cleavage and alternative pathway activation, in plasma or serum.

Methodology: A sandwich enzyme-linked immunosorbent assay (ELISA) is typically used for this purpose.[16][17]

-

A microtiter plate is coated with a monoclonal antibody specific for human Bb.

-

Patient plasma or serum samples, along with standards and controls, are added to the wells.

-

During incubation, Bb present in the samples binds to the capture antibody.

-

The wells are washed, and a horseradish peroxidase (HRP)-conjugated anti-human Bb detection antibody is added.

-

After another incubation and wash step, a chromogenic substrate for HRP is added.

-

The reaction is stopped, and the absorbance is read at a specific wavelength.

-

The concentration of Bb in the samples is determined by interpolating from a standard curve.

C3 Fragment Deposition on Erythrocytes by Flow Cytometry

Objective: To quantify the deposition of C3 fragments (such as C3d) on the surface of erythrocytes, a marker of opsonization.

Methodology:

-

Whole blood is collected from patients in EDTA tubes to prevent ex vivo complement activation.

-

Red blood cells (RBCs) are isolated by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

The washed RBCs are incubated with fluorescently labeled antibodies. A common approach involves a two-color staining protocol:

-

After incubation, the cells are washed to remove unbound antibodies.

-

The stained RBCs are analyzed on a flow cytometer.

-

A gating strategy is applied to first identify the total RBC population based on forward and side scatter properties, and then to distinguish between CD59-positive (normal) and CD59-negative (PNH) erythrocytes.

-

The fluorescence intensity of the anti-C3d antibody is measured on both the normal and PNH erythrocyte populations to determine the percentage of C3-positive cells and the level of C3 deposition.[19]

Conclusion

Danicopan represents a significant advancement in the treatment of complement-mediated diseases by specifically targeting the amplification loop of the alternative pathway. Its mechanism of action, centered on the inhibition of Factor D, effectively controls both intravascular and extravascular hemolysis in diseases like PNH. The robust preclinical and clinical data demonstrate its efficacy in improving hematological parameters and quality of life for patients. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of danicopan and other next-generation complement inhibitors.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Complement Factor D Functional Test - Creative Biolabs [creative-biolabs.com]

- 5. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Paper: Patient-Reported Outcomes: Danicopan As Add-on Therapy to Ravulizumab or Eculizumab Versus Placebo in Patients with Paroxysmal Nocturnal Hemoglobinuria and Clinically Significant Extravascular Hemolysis [ash.confex.com]

- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iclabs.ca [iclabs.ca]

- 14. Complement System Alternative Pathway [tecomedical.com]

- 15. ibl-america.com [ibl-america.com]

- 16. morebio.co.kr [morebio.co.kr]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Reduced red blood cell surface level of Factor H as a mechanism underlying paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of the Alternative Complement Pathway in the Pathogenesis of Paroxysmal Nocturnal Hemoglobinuria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals in hematology, immunology, and complement biology.

Abstract: Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired hematopoietic stem cell disorder characterized by the deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins, leading to uncontrolled activation of the complement system.[1][2] The alternative complement pathway (AP) plays a pivotal role in the pathophysiology of PNH, driving both intravascular and extravascular hemolysis.[2][3] This guide provides an in-depth examination of the molecular mechanisms by which the AP contributes to PNH pathogenesis, details the clinical consequences, summarizes current and emerging therapeutic strategies targeting this pathway, and outlines key experimental protocols for its investigation.

Introduction: The Complement System and PNH

Paroxysmal Nocturnal Hemoglobinuria (PNH) results from a somatic mutation in the PIGA gene within a hematopoietic stem cell.[1][3] This mutation leads to a deficiency in the synthesis of the glycosylphosphatidylinositol (GPI) anchor, a structure that tethers dozens of proteins to the cell surface.[1][4] Consequently, all hematopoietic cell lineages derived from the mutated stem cell lack GPI-anchored proteins.

The clinical manifestations of PNH are primarily driven by the absence of two critical GPI-anchored complement regulatory proteins on red blood cells (RBCs):

-

CD55 (Decay-Accelerating Factor): This protein disrupts the formation and accelerates the decay of C3 and C5 convertases, key enzymatic complexes of the complement cascade.[2][5]

-

CD59 (Membrane Inhibitor of Reactive Lysis): This protein prevents the final assembly of the Membrane Attack Complex (MAC, C5b-9) on the cell surface.[2][5]

The complement system is a cornerstone of innate immunity, comprising three main activation cascades: the classical, lectin, and alternative pathways.[6] While the classical and lectin pathways are typically initiated by antibodies or microbial sugars, respectively, the alternative pathway (AP) is subject to continuous, low-level activation known as "tick-over."[6][7] In healthy individuals, this spontaneous activation is tightly controlled on host cells by regulators like CD55 and CD59. In PNH, their absence leaves PNH cells vulnerable to relentless attack by the AP.[3]

The Alternative Pathway: The Engine of PNH Hemolysis

The AP is the central driver of hemolysis in PNH due to its self-amplifying nature.[2][3] The process unfolds on the surface of PNH erythrocytes as follows:

-

Initiation (Tick-over): The pathway is initiated by the spontaneous hydrolysis of the internal thioester bond of C3 in the plasma, forming C3(H₂O).[6] This conformational change allows Factor B (FB) to bind.

-

Formation of Initial C3 Convertase: Factor D (FD), a plasma serine protease, cleaves the bound FB into Ba and Bb fragments. The resulting C3(H₂O)Bb complex is a fluid-phase C3 convertase that cleaves more C3 into C3a and C3b.[6]

-

Amplification Loop on PNH Erythrocytes: The newly generated C3b can covalently attach to nearby surfaces, including PNH RBCs.

-

On the PNH cell surface, this C3b binds FB, which is again cleaved by FD to form the surface-bound AP C3 convertase, C3bBb .[7][8]

-

Crucially, the absence of CD55 on PNH cells prevents the rapid decay of this C3bBb convertase. [2][9]

-

This stable convertase cleaves vast quantities of additional C3 molecules, leading to an explosive deposition of C3b on the cell surface—a powerful amplification loop.[5]

-

-

Formation of C5 Convertase: Some of the newly generated C3b molecules bind to the existing C3bBb complex, forming the AP C5 convertase, C3bBbC3b .[4][10]

-

Terminal Pathway Activation and Intravascular Hemolysis (IVH): The C5 convertase cleaves C5 into C5a (a potent anaphylatoxin) and C5b. C5b then initiates the assembly of the MAC (C5b-9).[1][6] Due to the absence of CD59 , the MAC can fully assemble and insert into the PNH erythrocyte membrane, creating pores that lead to osmotic lysis and cell destruction within the bloodstream (intravascular hemolysis).[1][2]

Diagram 1: The Alternative Complement Pathway in PNH Pathogenesis.

Clinical Consequences: Intravascular and Extravascular Hemolysis

The dysregulation of the AP leads to two distinct but related forms of hemolysis in PNH.

Intravascular Hemolysis (IVH)

IVH is the hallmark of untreated PNH, occurring directly within blood vessels due to MAC-mediated lysis.[1][11] This process releases large amounts of cell-free hemoglobin into the plasma, which scavenges nitric oxide (NO).[1] The resulting NO depletion is a primary cause of major PNH-related morbidities, including:

-

Thrombosis (the leading cause of mortality)

-

Pulmonary hypertension

-

Renal failure

-

Erectile dysfunction

-

Severe fatigue and poor quality of life.[6]

C3-Mediated Extravascular Hemolysis (EVH)

The advent of terminal complement inhibitors (anti-C5 therapies like eculizumab) revolutionized PNH treatment by effectively blocking MAC formation and controlling IVH.[6][12][13] However, these therapies leave the proximal complement cascade, including the AP amplification loop, intact.[10][14][15]

This leads to a new clinical challenge:

-

With the terminal pathway blocked, PNH RBCs are no longer rapidly destroyed by IVH.[16]

-

The unchecked C3 convertase continues to opsonize the surface of PNH cells with C3 fragments (primarily C3b and its breakdown products iC3b and C3d).[1][17][18]

-

These opsonized RBCs are recognized by complement receptors (CRs) on macrophages of the reticuloendothelial system, particularly in the liver and spleen.[1][10]

-

This recognition leads to phagocytosis and destruction of the PNH cells outside of the vasculature, a process known as extravascular hemolysis (EVH).[1][15]

While generally less severe than IVH, C3-mediated EVH can cause persistent anemia, fatigue, and ongoing transfusion requirements in a significant subset of patients treated with C5 inhibitors.[11][12][16][17]

Diagram 2: Mechanism of Extravascular Hemolysis in C5-Inhibited PNH.

Quantitative Data Summary

The development of proximal complement inhibitors targeting the AP has provided effective strategies to manage both IVH and EVH.

| Table 1: Key Proteins of the Alternative Complement Pathway in PNH Pathogenesis | |

| Protein | Role in PNH Pathogenesis |

| C3 | Central component; its spontaneous hydrolysis initiates the AP. Its fragment, C3b, opsonizes PNH cells, leading to amplification and EVH.[6][10] |

| Factor B (FB) | Binds to C3b to form the C3 convertase after being cleaved by Factor D.[4][6] |

| Factor D (FD) | Rate-limiting serine protease that cleaves FB. It is the least abundant AP protein, making it an attractive drug target.[6][19] |

| Properdin (Factor P) | A positive regulator that stabilizes the C3bBb convertase, increasing its half-life and amplifying the cascade.[4] |

| CD55 (DAF) | Absent on PNH cells. Normally accelerates the decay of C3/C5 convertases to prevent amplification on host cells.[2][5] |

| CD59 | Absent on PNH cells. Normally prevents the final assembly of the MAC, protecting cells from IVH.[2][5] |

| Table 2: Comparison of Intravascular vs. Extravascular Hemolysis in PNH | ||

| Feature | Intravascular Hemolysis (IVH) | Extravascular Hemolysis (EVH) |

| Mechanism | MAC (C5b-9) mediated cell lysis.[1][16] | Phagocytosis of C3-opsonized RBCs.[1][15] |

| Location | Inside blood vessels.[11] | Outside blood vessels (liver, spleen).[11] |

| Primary Driver | Uncontrolled terminal complement pathway (absence of CD59).[1][9] | Uncontrolled proximal AP activation (absence of CD55) during C5 inhibition.[10][17] |

| Key Lab Marker | Markedly elevated Lactate Dehydrogenase (LDH).[1][17] | Elevated reticulocyte count and bilirubin; normal/near-normal LDH.[10][17] |

| Clinical Context | Dominant in untreated PNH. | Emerges in C5 inhibitor-treated patients.[1][10] |

| Table 3: Efficacy Data for Approved Proximal Complement Inhibitors | |||

| Inhibitor (Target) | Trial | Patient Population | Key Efficacy Endpoint |

| Pegcetacoplan (C3) | PEGASUS | PNH patients with persistent anemia despite eculizumab. | Significantly greater increase in hemoglobin from baseline at week 16 vs. eculizumab.[20][21] |

| Iptacopan (Factor B) | APPLY-PNH | PNH patients with persistent anemia despite anti-C5 therapy. | 85% of patients achieved a hemoglobin increase of ≥2 g/dL without transfusions, compared to 0% in the anti-C5 arm.[22] |

| Danicopan (Factor D) | ALPHA | PNH patients with clinically significant EVH on a C5 inhibitor. | Mean change in hemoglobin from baseline at 12 weeks was +2.94 g/dL, compared to +0.50 g/dL for placebo (add-on therapy).[23] |

Therapeutic Targeting of the Alternative Pathway

The limitations of C5 inhibition prompted the development of "proximal" inhibitors that act upstream in the complement cascade to control both IVH and EVH.[14][24][25]

Diagram 3: Therapeutic Targets in the Alternative Complement Pathway.

Key Experimental Protocols

Hemolysis Assay (Acidified Serum Lysis Test / Ham Test)

This classic functional assay assesses the susceptibility of erythrocytes to complement-mediated lysis, a defining feature of PNH.[19][26]

-

Principle: Lowering the pH of serum (e.g., to 6.4) activates the alternative complement pathway. PNH erythrocytes, lacking CD55 and CD59, are lysed, whereas normal erythrocytes are not.

-

Methodology:

-

Sample Collection: Collect patient and normal control blood in EDTA. Prepare washed red blood cell suspensions.

-

Serum Preparation: Obtain normal human serum (NHS) from a healthy donor compatible with the patient's blood type.

-

Acidification: Acidify a portion of the NHS to pH 6.4 with 0.2N HCl.

-

Incubation: Set up tubes containing patient RBCs and control RBCs with both acidified and non-acidified serum. A control tube with heat-inactivated serum is also included.

-

Reaction: Incubate all tubes at 37°C for 1 hour.

-

Measurement: Centrifuge the tubes and measure the hemoglobin released into the supernatant spectrophotometrically at 540 nm.

-

Calculation: Express hemolysis as a percentage relative to a 100% lysis control (RBCs in distilled water). PNH is indicated by significant lysis (>10%) in acidified serum.

-

Flow Cytometry for C3 Fragment Deposition

This assay is critical for quantifying the opsonization of PNH RBCs, which is the direct cause of EVH in patients on C5 inhibitors.[18]

-

Principle: Fluorescently-labeled monoclonal antibodies specific for C3 fragments (e.g., C3d) are used to detect and quantify their presence on the surface of individual erythrocytes.

-

Methodology:

-

Sample Collection: Collect whole blood from the PNH patient in EDTA tubes to prevent ex vivo complement activation.

-

Staining: Incubate a small aliquot of whole blood with a cocktail of fluorescent antibodies. This typically includes:

-

An antibody against a GPI-anchored protein (e.g., anti-CD59) to distinguish PNH (CD59-negative) cells from normal (CD59-positive) cells.

-

An antibody against a C3 fragment (e.g., anti-C3d).

-

-

Washing: Wash the cells to remove unbound antibodies.

-

Acquisition: Analyze the sample on a flow cytometer.

-

Analysis: Gate on the erythrocyte population. Within this gate, create a plot of CD59 vs. C3d fluorescence. Quantify the percentage of C3-positive cells within the CD59-negative (PNH) and CD59-positive (normal) populations. A significant C3-positive population on PNH cells indicates ongoing opsonization.[17][18]

-

Diagram 4: Workflow for Assessing C3 Deposition on PNH Erythrocytes.

CH50 Hemolytic Complement Assay

The CH50 assay is a functional screening test for the total activity of the classical and terminal complement pathways.[14] In the context of PNH, it is used to assess the degree of terminal complement blockade by C5 inhibitors.[27]

-

Principle: The assay measures the ability of a patient's serum to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes. Lysis requires a fully functional classical and terminal pathway.

-

Methodology:

-

Sample Preparation: Collect patient serum and handle it carefully to preserve complement activity.

-

Serial Dilutions: Prepare serial dilutions of the patient's serum.

-

Incubation: Add a standardized suspension of antibody-sensitized sheep RBCs to each serum dilution.

-

Reaction: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Measurement: Stop the reaction, centrifuge, and measure the hemoglobin released in the supernatant spectrophotometrically.

-

Calculation: Plot the percentage of hemolysis against the serum dilution. The dilution that causes 50% lysis is determined, and the CH50 value is calculated. For patients on C5 inhibitors, a lack of detectable CH50 activity (e.g., <10% of normal) indicates effective terminal blockade.[27]

-

Conclusion and Future Directions

The alternative complement pathway is the central pathogenic driver in PNH, responsible for both MAC-mediated intravascular hemolysis in untreated patients and C3-mediated extravascular hemolysis in those treated with terminal complement inhibitors. An advanced understanding of this pathway has transformed the therapeutic landscape, shifting focus from downstream blockade of C5 to upstream, proximal inhibition of C3, Factor B, and Factor D. These proximal inhibitors have demonstrated the ability to control both forms of hemolysis, leading to improved hematological outcomes and addressing the unmet needs of patients with persistent anemia.[14][20][25]

Future research will likely focus on optimizing the long-term safety of proximal inhibitors, managing breakthrough hemolytic events, and potentially developing combination therapies for patients with complex disease presentations.[20] The continued exploration of the alternative pathway's role in PNH will undoubtedly yield further innovations, solidifying its status as a model disease for the development and application of complement-targeted therapeutics.

References

- 1. Paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complement alternative pathway in paroxysmal nocturnal hemoglobinuria: From a pathogenic mechanism to a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complement-driven anemia: more than just paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. How we(’ll) treat paroxysmal nocturnal haemoglobinuria: diving into the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. The complement alternative pathway in paroxysmal nocturnal hemoglobinuria: From a pathogenic mechanism to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Where Hemolysis Happens in PNH: Extravascular (EVH) vs. Intravascular (IVH) | myPNHteam [mypnhteam.com]

- 12. tandfonline.com [tandfonline.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Frontiers | Anti-complement Treatment for Paroxysmal Nocturnal Hemoglobinuria: Time for Proximal Complement Inhibition? A Position Paper From the SAAWP of the EBMT [frontiersin.org]

- 15. C3-mediated extravascular hemolysis in PNH on eculizumab: Mechanism and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. ashpublications.org [ashpublications.org]

- 18. ashpublications.org [ashpublications.org]

- 19. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Advancements in complement inhibition for PNH and primary complement–mediated thrombotic microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. Add-on Factor D Inhibitor Improves Hemoglobin Levels in PNH with Hemolysis | Docwire News [docwirenews.com]

- 24. expertperspectives.com [expertperspectives.com]

- 25. Anti-complement Treatment for Paroxysmal Nocturnal Hemoglobinuria: Time for Proximal Complement Inhibition? A Position Paper From the SAAWP of the EBMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-Complement Treatment in Paroxysmal Nocturnal Hemoglobinuria: Where we Stand and Where we are Going - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Danicopan In Vitro Hemolysis Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danicopan (ALXN2040, formerly ACH-4471) is an oral, first-in-class small molecule inhibitor of complement Factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1] In paroxysmal nocturnal hemoglobinuria (PNH), the absence of GPI-anchored complement regulators like CD59 on erythrocytes leads to uncontrolled AP activation and subsequent intravascular and extravascular hemolysis.[2] Danicopan is designed to prevent the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification of the complement cascade, C3 fragment deposition, and ultimately, cell lysis.[1][3] These application notes provide a detailed protocol for an in vitro hemolysis assay to evaluate the inhibitory activity of Danicopan on AP-mediated lysis of PNH erythrocytes, based on established methodologies.

Mechanism of Action: Danicopan in the Alternative Complement Pathway

Danicopan selectively binds to and inhibits Factor D, a serine protease that is essential for the activation of the alternative complement pathway. By blocking Factor D, Danicopan prevents the cleavage of Factor B when it is bound to C3b. This action halts the formation of the AP C3 convertase (C3bBb), a key amplification step in the complement cascade. Consequently, this inhibition reduces the downstream generation of C3 cleavage products (opsonization) and the formation of the Membrane Attack Complex (MAC), which is responsible for cell lysis.[4][5]

Quantitative Data Summary

The inhibitory effect of Danicopan (ACH-4471) on the alternative pathway-mediated hemolysis of PNH erythrocytes can be quantified by determining the half-maximal inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90). The following table summarizes representative data from in vitro studies using erythrocytes from three PNH patients.

| Patient ID | Danicopan (ACH-4471) IC50 (µM) | Danicopan (ACH-4471) IC90 (µM) |

| Patient 1 | 0.005 | 0.018 |

| Patient 2 | 0.007 | 0.022 |

| Patient 3 | 0.004 | 0.015 |

| Data sourced from Yuan et al., Haematologica, 2017.[6] |

Experimental Protocols

This section details the protocol for an in vitro alternative pathway hemolysis assay using PNH patient-derived erythrocytes, commonly known as the Ham test.[6]

Reagents and Materials

-

PNH Patient Erythrocytes

-

Normal Human Serum (NHS)

-

Danicopan (or other Factor D inhibitor)

-

Gelatin Veronal Buffer without Ca²⁺ and Mg²⁺ (GVB0)

-

100 mM MgEGTA solution

-

0.2 N Hydrochloric Acid (HCl)

-

500 mM EDTA, pH 8.0

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well V-bottom microplates

-

Microplate reader (405 nm absorbance)

-

Centrifuge with a microplate rotor

-

37°C incubator

Preparation of Solutions

-

GVB0/MgEGTA Buffer (pH 6.4): Prepare by mixing GVB0 with 10 mM MgEGTA. Adjust pH to 6.4 for the acidified serum assay. This buffer specifically allows for alternative pathway activation while chelating calcium to prevent classical pathway activation.

-

Danicopan Stock Solution: Dissolve Danicopan in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Danicopan Working Solutions: Prepare a serial dilution of Danicopan in DMSO (e.g., half-log dilutions). These will be further diluted in the assay buffer.

-

Acidified Normal Human Serum (20%): Dilute NHS to 20% in GVB0/MgEGTA (pH 6.4). Acidify the serum by adding a predetermined volume of 0.2 N HCl.[1] The serum should be pre-incubated with the Danicopan working solutions or DMSO control for 10 minutes at 37°C before adding erythrocytes.[1]

-

PNH Erythrocyte Suspension: Collect whole blood from PNH patients in EDTA tubes. Wash the erythrocytes three times in cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant. Resuspend the washed erythrocyte pellet in GVB0/MgEGTA buffer.

Experimental Workflow: Hemolysis Inhibition Assay

The following diagram outlines the key steps of the in vitro hemolysis inhibition assay.

Assay Controls

For each experiment, the following controls should be included in duplicate or triplicate:

-

0% Hemolysis (Buffer Control): PNH erythrocytes incubated in GVB0/MgEGTA (pH 6.4) alone.[1]

-

0% AP-Mediated Hemolysis (EDTA Control): PNH erythrocytes incubated with acidified serum that has been inactivated by the addition of 5 mM EDTA.[1]

-

100% Hemolysis (Lysis Control): PNH erythrocytes lysed with distilled water instead of buffer to achieve complete osmotic lysis.[1]

-

100% AP-Mediated Hemolysis (Vehicle Control): PNH erythrocytes incubated with acidified serum and DMSO (the vehicle for Danicopan) at the same final concentration used in the experimental wells.[1]

Data Analysis and Interpretation

-

Calculate Percent Hemolysis: For each Danicopan concentration, calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Abs0% AP Lysis) / (Abs100% AP Lysis - Abs0% AP Lysis)] x 100

Where:

-

Abssample is the absorbance of the well with Danicopan.

-

Abs0% AP Lysis is the average absorbance of the EDTA Control wells.

-

Abs100% AP Lysis is the average absorbance of the Vehicle Control wells.

-

-

Determine IC50/IC90: Plot the percent hemolysis against the logarithm of the Danicopan concentration. Use a non-linear regression analysis (e.g., four-parameter sigmoidal dose-response curve) to calculate the IC50 and IC90 values. These values represent the concentrations of Danicopan required to inhibit 50% and 90% of AP-mediated hemolysis, respectively.

Conclusion

This protocol provides a robust framework for assessing the in vitro efficacy of Danicopan in inhibiting the alternative complement pathway-mediated hemolysis of PNH erythrocytes. Adherence to the detailed steps, including proper preparation of reagents and inclusion of appropriate controls, is essential for generating reliable and reproducible data. The results from this assay are critical for understanding the pharmacological activity of Factor D inhibitors and for their preclinical and clinical development in the treatment of PNH and other complement-mediated disorders.

References

- 1. haematologica.org [haematologica.org]

- 2. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complement system of the goat: Haemolytic assays and isolation of major proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Danicopan Efficacy in PNH Patient-Derived Red Blood Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the destruction of red blood cells (hemolysis) due to an acquired mutation in the PIGA gene. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement-regulating proteins CD55 and CD59. The absence of these proteins leaves PNH red blood cells (RBCs) susceptible to destruction by the complement system, a part of the innate immune system. This leads to both intravascular hemolysis (destruction within blood vessels) and extravascular hemolysis (destruction in the spleen and liver).

Danicopan (ALXN2040) is a first-in-class, oral, small molecule inhibitor of complement Factor D.[1][2][3][4] Factor D is a critical serine protease that plays a rate-limiting role in the activation of the alternative pathway (AP) of the complement system.[4][5] By inhibiting Factor D, Danicopan blocks the formation of the AP C3 convertase (C3bBb), thereby preventing the amplification of the complement cascade. This mechanism of action addresses both intravascular and C3-mediated extravascular hemolysis in PNH.[1][4]

These application notes provide a summary of the in vitro efficacy of Danicopan on PNH patient-derived red blood cells and detailed protocols for key experiments to assess its activity.

Mechanism of Action of Danicopan